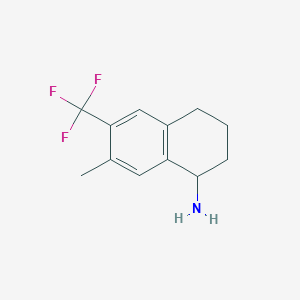
3,3'-Disulfanediyldibutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediyldibutanoic acid, also known as 4,4’-dithiodibutyric acid, is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediyldibutanoic acid typically involves the reaction of DL-homocysteine with gamma-thiobutyrolactone in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature under an argon atmosphere for 60 hours. After the addition of hydrogen peroxide, a white precipitate forms, which is then filtered and dried to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,3’-Disulfanediyldibutanoic acid are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Disulfanediyldibutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediyldibutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of redox states in biological systems.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediyldibutanoic acid primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involved in redox biology. For example, in lithium-sulfur batteries, it facilitates the conversion of long-chain polysulfides to lithium disulfide and lithium sulfide, thereby enhancing battery performance .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dithiodibutyric acid
- 3-Carboxypropyl disulfide
- 4-3-Carboxypropyl disulfanyl butanoic acid
Comparison: 3,3’-Disulfanediyldibutanoic acid is unique due to its specific molecular structure, which includes two carboxylic acid groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Eigenschaften
Molekularformel |
C8H14O4S2 |
|---|---|
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
3-(1-carboxypropan-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-7(9)10)13-14-6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JCORDFBSOCALKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)SSC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)

